ポリサッカライド400

説明

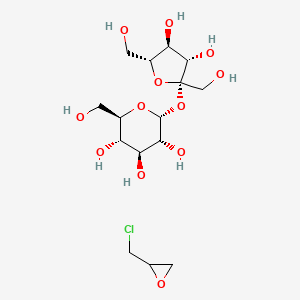

Synthetic high molecular weight polymer made by the copolymerization of sucrose and epichlorohydrin. The molecules have a branched structure with a high content of hydroxyl groups giving a good solubility in aqueous solutions. Used for the density gradient separation of cells, cell membranes and virus cells. It can also be used to isolate different organelles. Has been used in a study to develop a new method for the purification of human motile spermatozoa.

Sucrose-polymer formed by copolymerization of sucrose with epichlorohydrin.

科学的研究の応用

細胞分離とオルガネラ分離

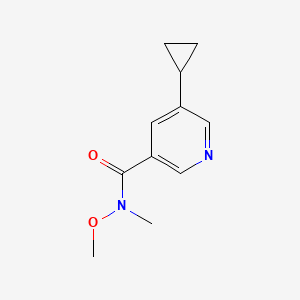

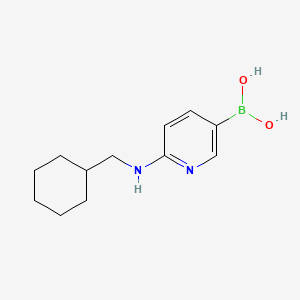

ポリサッカライド400は、細胞、細胞膜、およびウイルス細胞の密度勾配分離に使用されます {svg_1}. 異なるオルガネラを分離するためにも使用できます {svg_2}.

ヒト運動性精子の精製

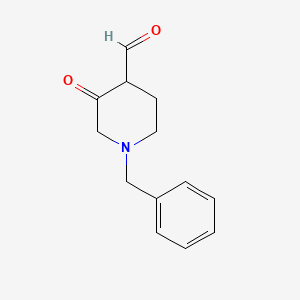

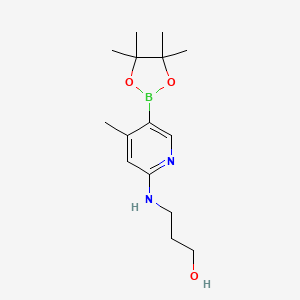

ポリサッカライドは、ヒト運動性精子の精製のための新しい方法を開発するための研究で使用されてきました {svg_3} {svg_4}.

抗増殖および抗腫瘍活性

ポリサッカライドは、D-逆ペプチドの抗増殖および抗腫瘍活性を調査した研究でも使用されてきました {svg_5}.

タンパク質溶液中の安定剤

this compoundは、タンパク質溶液中の安定剤として使用できます {svg_6}. これにより、溶液中のタンパク質の構造的完全性が維持されます。これは、多くの生化学的および生物物理学的研究にとって重要です。

免疫学的に不活性な担体

this compoundは、免疫学的調査における低分子量ハプテンの免疫学的に不活性な担体として機能できます {svg_7}. これにより、免疫系では無視される小さな分子の免疫応答を研究することができます。

非特異的結合の低減

this compoundは、核酸ハイブリダイゼーション中の標識プローブのニトロセルロース膜への非特異的結合を低減するためにも使用されます {svg_8}. これにより、これらのハイブリダイゼーション実験の特異性と精度が向上します。

7. 電気泳動のための核酸のローディング this compoundは、電気泳動のためにアガロースゲルのサンプルウェルに核酸をロードすることを簡素化します {svg_9}. これにより、ゲル電気泳動用のサンプルを準備するプロセスがより効率的かつ信頼性が高くなります。

作用機序

- While it doesn’t have specific protein targets, it plays a crucial role in density gradient separation of cells, cell membranes, and virus particles. Additionally, it can be used to isolate different organelles .

Target of Action

Mode of Action

生化学分析

Biochemical Properties

Polysucrose 400 plays a significant role in biochemical reactions, particularly in the separation and purification of cells and organelles. It interacts with various biomolecules, including enzymes and proteins, through its hydroxyl groups, which facilitate solubility and stability in aqueous solutions . For example, Polysucrose 400 is used in density gradient centrifugation to separate cells based on their density. This interaction is primarily physical, as the polymer forms a gradient that allows cells to migrate to their respective density layers .

Cellular Effects

Polysucrose 400 affects various types of cells and cellular processes. It is commonly used to isolate mononuclear cells from whole blood and to separate different cell types based on their density . This process does not significantly alter cell function, as Polysucrose 400 is non-toxic and biocompatible. Its use in density gradients can influence cell signaling pathways and gene expression by providing a controlled environment for cell separation .

Molecular Mechanism

At the molecular level, Polysucrose 400 exerts its effects through physical interactions with biomolecules. Its branched structure and high content of hydroxyl groups allow it to form stable, aqueous solutions that facilitate the separation of cells and organelles . Polysucrose 400 does not typically bind to enzymes or proteins in a manner that would inhibit or activate them, but it can stabilize protein solutions and reduce non-specific binding of labeled probes during nucleic acid hybridization .

Temporal Effects in Laboratory Settings

Polysucrose 400 is stable in alkaline and neutral solutions but rapidly hydrolyzes at pH values lower than 3, especially at elevated temperatures . In laboratory settings, it can be sterilized by autoclaving at 100°C for 30 minutes without degradation . Over time, Polysucrose 400 maintains its effectiveness in cell separation and protein stabilization, with no significant long-term effects on cellular function observed in in vitro studies .

Dosage Effects in Animal Models

In animal models, Polysucrose 400 has been shown to be well-tolerated at doses up to 12 grams per kilogram when administered intravenously . It is not degraded in the blood and accumulates in the liver, spleen, and kidneys. High doses do not typically result in toxic or adverse effects, making it a suitable agent for studying glomerular physiology and vascular permeability .

Metabolic Pathways

Polysucrose 400 is not metabolized by the body and does not participate in metabolic pathways. Its high molecular weight and synthetic nature prevent it from being broken down by enzymes or interacting with metabolic cofactors . Instead, it remains intact and is eventually excreted from the body.

Transport and Distribution

Within cells and tissues, Polysucrose 400 is transported and distributed primarily through physical processes. It does not rely on specific transporters or binding proteins but instead moves through the extracellular space and accumulates in certain tissues such as the liver, spleen, and kidneys . Its distribution is influenced by its high solubility and biocompatibility .

Subcellular Localization

Polysucrose 400 does not have specific subcellular localization signals or post-translational modifications that direct it to particular compartments or organelles. Its primary function is in the extracellular space, where it facilitates cell separation and organelle isolation through density gradient centrifugation . This lack of specific localization allows it to be used broadly in various biochemical applications without interfering with intracellular processes.

特性

IUPAC Name |

2-(chloromethyl)oxirane;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.C3H5ClO/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;4-1-3-2-5-3/h4-11,13-20H,1-3H2;3H,1-2H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACFXVUNKCXYJM-AKSHDPDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(O1)CCl.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26873-85-8 | |

| Record name | Epichlorohydrin-sucrose copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26873-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

434.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White lyophilized powder; [Sigma-Aldrich MSDS] | |

| Record name | alpha-D-Glucopyranoside, beta-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11729 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26873-85-8 | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α-D-Glucopyranoside, β-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Polysucrose 400 in cell separation procedures?

A1: Polysucrose 400 is a key component in density gradient centrifugation media used for isolating specific cell populations []. In conjunction with sodium diatrizoate, it forms a density gradient within a centrifuge tube. When a biological sample like blood is layered on top and centrifuged, cells separate based on their density, allowing researchers to collect specific cell types for downstream analyses [].

Q2: How does Polysucrose 400 impact the analysis of Matrix Metalloproteinases (MMPs)?

A2: While Polysucrose 400 itself doesn't directly influence MMP concentrations or their isoform profiles [], the complete cell separation media containing Polysucrose 400 can lead to an observed increase in the concentration of all MMPs in the collected plasma fraction []. This effect is likely due to the differential release of MMPs from platelets and leukocytes, highlighting the importance of considering cell separation media composition when analyzing MMPs [].

Q3: Does Polysucrose 400 influence the protective properties of sucrose in vitrification solutions?

A3: While not directly addressed in the provided research, it's important to note that Polysucrose 400, due to its polymeric structure, exhibits different properties compared to monomeric sucrose []. While monomeric sucrose displays a positive correlation between increased glass transition temperature and protection during drying, this correlation becomes inverse for Polysucrose 400 []. This suggests that the size of sucrose polymers significantly influences the protective properties within vitrification solutions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B599242.png)

![2-Oxazolidinone, 3-[(2S,4R)-4-bromo-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B599244.png)

![Thieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B599257.png)

![(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B599259.png)